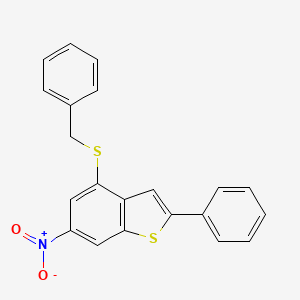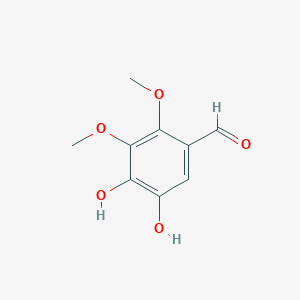![molecular formula C23H19F3N2O7 B11467677 7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11467677.png)
7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-Dihydroxy-2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core and the introduction of the various substituents. Key steps may include:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Functionalization of the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be carried out on a larger scale without significant loss of efficiency.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the phenyl ring can undergo oxidation to form quinones.
Reduction: The carbonyl group in the pyrrolo[3,2-b]pyridine core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Quinones: Formed from the oxidation of hydroxyl groups.
Alcohols: Formed from the reduction of carbonyl groups.
Substituted Phenyl Derivatives: Formed from nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Antioxidant Activity: The presence of hydroxyl groups may confer antioxidant properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of 7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s effects may be mediated through:
Binding to Enzyme Active Sites: Inhibiting enzyme activity by occupying the active site.
Modulation of Receptor Activity: Interacting with receptors to alter their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-(3,4-Dihydroxyphenyl)-5-oxo-1-phenyl-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Lacks the methoxy and trifluoromethyl groups.
7-(3,4-Dimethoxyphenyl)-5-oxo-1-phenyl-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Lacks the hydroxyl and trifluoromethyl groups.
Uniqueness
The presence of both hydroxyl and methoxy groups on the phenyl ring, along with the trifluoromethyl group, makes 7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C23H19F3N2O7 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H19F3N2O7/c1-34-15-7-13(21(35-2)20(31)19(15)30)12-8-16(29)27-17-14(22(32)33)9-28(18(12)17)11-5-3-4-10(6-11)23(24,25)26/h3-7,9,12,30-31H,8H2,1-2H3,(H,27,29)(H,32,33) |
InChI Key |
JRTMSVVRMOIJEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=CC(=C4)C(F)(F)F)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6-triethoxy-7-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one](/img/structure/B11467606.png)
![7-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11467612.png)
![4-(4-chlorophenyl)-6-(3-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11467619.png)
![2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11467627.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B11467631.png)
![Ethyl 4-amino-6-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}quinoline-3-carboxylate](/img/structure/B11467636.png)
![ethyl 5-({6,7-dimethoxy-4-[(E)-{2-[(2-oxopiperidin-3-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11467656.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide](/img/structure/B11467665.png)
![methyl 6-[(2-methylphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11467668.png)
![3,5-Bis(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11467669.png)
![2-[(2-Chlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11467681.png)
![methyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate](/img/structure/B11467687.png)
